Cas no 852369-07-4 (N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide)

N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(m-tolyl)acetamide
- 1H-Indole-3-acetamide, N-ethyl-2-methyl-N-(3-methylphenyl)-α-oxo-
- F0675-0350
- N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
- SR-01000008372
- 852369-07-4
- AKOS001869311
- SR-01000008372-1
-
- Inchi: 1S/C20H20N2O2/c1-4-22(15-9-7-8-13(2)12-15)20(24)19(23)18-14(3)21-17-11-6-5-10-16(17)18/h5-12,21H,4H2,1-3H3
- InChI Key: WLSFDZVYGWDDBD-UHFFFAOYSA-N
- SMILES: C(N(CC)C1=CC=CC(C)=C1)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O
Computed Properties
- Exact Mass: 320.152477885g/mol
- Monoisotopic Mass: 320.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.2Ų
- XLogP3: 4.1
Experimental Properties
- Density: 1.223±0.06 g/cm3(Predicted)
- Boiling Point: 530.1±60.0 °C(Predicted)
- pka: 15.23±0.30(Predicted)
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0350-10mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-15mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-5μmol |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-50mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
A2B Chem LLC | BA77045-1mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F0675-0350-2μmol |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-2mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-4mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-75mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0675-0350-100mg |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide |
852369-07-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide Related Literature
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
Recent Advances in the Study of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS: 852369-07-4)
The compound N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide (CAS: 852369-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique indole and oxoacetamide structural motifs, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide to enhance its pharmacokinetic and pharmacodynamic properties. A study published in the Journal of Medicinal Chemistry (2023) reported the development of novel derivatives of this compound, which demonstrated improved solubility and bioavailability. These derivatives were evaluated for their inhibitory effects on specific protein targets involved in inflammatory pathways, showing promising results in preclinical models of chronic inflammation.
In addition to its anti-inflammatory potential, N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has been investigated for its role in modulating cellular signaling pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to interact with key enzymes in the MAPK pathway, suggesting its utility in targeting cancers driven by aberrant MAPK signaling. The study employed molecular docking and in vitro assays to validate these interactions, providing a foundation for further drug discovery efforts.
Another area of interest is the compound's potential application in neurodegenerative diseases. Research conducted at the University of Cambridge (2023) explored the neuroprotective effects of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide in models of Alzheimer's disease. The findings indicated that the compound could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells, positioning it as a candidate for further development in this therapeutic area.
Despite these promising findings, challenges remain in the clinical translation of N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential across multiple therapeutic domains, making it a valuable focus for ongoing and future investigations in chemical biology and pharmaceutical sciences.
852369-07-4 (N-ethyl-2-(2-methyl-1H-indol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide) Related Products
- 1804885-54-8(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonamide)
- 2172459-27-5(3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-propylformamido}propanoic acid)
- 2640863-07-4(3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide)
- 1805643-58-6(Ethyl 5-chloromethyl-2-cyano-3-nitrophenylacetate)
- 1116235-97-2(GSK1838705A)
- 1270480-64-2(2-(1-AMINO-3-HYDROXYPROPYL)-4-METHYLPHENOL)
- 1698389-46-6(2-fluoro-3-(hydrazinylmethyl)benzonitrile)
- 2034468-53-4(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide)
- 110502-63-1(4-methylheptane-1-thiol)
- 2138570-21-3(4-(5-bromo-2,2-dimethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)




